molecular formula C16H30N5O2S+ B1668902 3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium CAS No. 97616-67-6

3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium

Cat. No.: B1668902
CAS No.: 97616-67-6
M. Wt: 355.5 g/mol
InChI Key: HNLIVUGCKDYRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium is a bioactive chemical compound with the CAS number 97616-67-6. This compound is primarily used in industrial and scientific research applications. It is not intended for medical use or clinical diagnostics in humans or animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium involves the reaction of choline with 3-butyl-1-ethyl-6-thioxanthine under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and typically involve specialized reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped with advanced chemical synthesis equipment. The process involves multiple steps, including purification and quality control, to ensure the final product meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions

3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, although not approved for clinical use.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • Choline, compd. with 3-butyl-1-ethyl-1,3,6,9-tetrahydro-6-thioxo-2H-purin-2-one
  • Choline, compd. with 3-butyl-1-ethyl-6-thioxo-2H-purin-2-one

Uniqueness

3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium is unique due to its specific chemical structure and bioactive properties. It offers distinct advantages in certain research applications, such as its ability to interact with specific molecular targets and pathways, which may not be achievable with similar compounds .

Properties

CAS No.

97616-67-6

Molecular Formula

C16H30N5O2S+

Molecular Weight

355.5 g/mol

IUPAC Name

3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C11H16N4OS.C5H14NO/c1-3-5-6-15-9-8(12-7-13-9)10(17)14(4-2)11(15)16;1-6(2,3)4-5-7/h7,17H,3-6H2,1-2H3;7H,4-5H2,1-3H3/q;+1/p-1

InChI Key

HNLIVUGCKDYRKQ-UHFFFAOYSA-N

SMILES

CCCCN1C2=NC=NC2=C(N(C1=O)CC)[S-].C[N+](C)(C)CCO

Canonical SMILES

CCCCN1C2=NC=NC2=C(N(C1=O)CC)[S-].C[N+](C)(C)CCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Choline, compd. with 3-butyl-1-ethyl-6-thioxanthine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium
Reactant of Route 2
3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium
Reactant of Route 3
3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium
Reactant of Route 4
3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium
Reactant of Route 5
3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium
Reactant of Route 6
3-butyl-1-ethyl-2-oxopurine-6-thiolate;2-hydroxyethyl(trimethyl)azanium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.